![molecular formula C11H9ClF3N5O B5724007 N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5724007.png)
N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a compound related to the family of 1,3,5-triazines, which are of significant interest in various fields of chemistry and material science due to their structural properties and potential applications. This compound, due to its specific substituents, may possess unique chemical and physical properties valuable for certain applications.
Synthesis Analysis
The synthesis of related triazine derivatives typically involves the condensation of different aromatic and aliphatic amines with halogenated triazines. For instance, improved synthesis methods have been developed to avoid problematic reactions, such as the Grignard reaction, by using alternative starting materials and conditions to obtain pure triazine compounds with desired substituents like methoxy and chloro groups (Jiang, Wang, & Li, 2008).
Molecular Structure Analysis
The molecular structure of triazine derivatives can be analyzed using single-crystal X-ray diffraction, revealing details such as the crystal system, space group, and molecular conformation. The structural analysis helps understand the steric and electronic effects of various substituents on the triazine core (Udupa, 1982).
Chemical Reactions and Properties
Triazine compounds can undergo various chemical reactions, including alkylation, acid-catalyzed addition, and nucleophilic substitution, leading to a wide range of derivatives with different properties and applications. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups (Pan & Jian, 2009).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s highly reactive or volatile, it could pose a risk of explosion. If it’s toxic or corrosive, it could pose a risk to health. Proper safety precautions should be taken when handling this compound .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a new reagent, future research could explore its utility in various chemical reactions .
properties
IUPAC Name |
2-N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N5O/c1-21-7-3-2-5(12)4-6(7)17-10-19-8(11(13,14)15)18-9(16)20-10/h2-4H,1H3,(H3,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMWHIXXWOUVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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